molecular formula C16H18N2OS B5706192 N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea

N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea

Cat. No. B5706192
M. Wt: 286.4 g/mol
InChI Key: BNWVZOCTDSCUGB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that is commonly used as a scavenger of reactive nitrogen species (RNS) and reactive oxygen species (ROS). In

Mechanism of Action

N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea exerts its scavenging activity by reacting with RNS and ROS. The thiourea group in N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can undergo oxidation to form a disulfide bond, which can then react with RNS and ROS. This reaction results in the formation of a stable product that is no longer reactive and can be safely eliminated from the body.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can protect cells from oxidative stress-induced cell death. In vivo studies have shown that N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can reduce infarct size in animal models of myocardial infarction and protect against neurodegeneration in animal models of Parkinson's disease. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in a wide range of concentrations. However, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has some limitations. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can react with other thiols in cells and tissues, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of more stable and effective thiourea derivatives that can scavenge RNS and ROS. Another area of interest is the investigation of the role of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in the regulation of redox signaling pathways. Additionally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in various diseases, including cardiovascular disease and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,6-dimethylphenyl isothiocyanate and 3-methoxyaniline. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea.

Scientific Research Applications

N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a scavenger of RNS and ROS. RNS and ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea can effectively scavenge these species, thereby protecting cells and tissues from oxidative damage. N-(2,6-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-6-4-7-12(2)15(11)18-16(20)17-13-8-5-9-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWVZOCTDSCUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenyl)-3-(3-methoxyphenyl)thiourea

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